6-Chloro-4-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine
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Overview
Description
PMID29473428-Compound-16: is a novel small molecule activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This compound has shown potential in mitigating oxidative stress and protecting cells from oxidative injury, particularly in osteoblasts .
Preparation Methods
The synthesis of PMID29473428-Compound-16 involves several key steps:
Methylenation Reaction:
Hydrogenation Reduction Reaction: This step reduces the compound to its final form, ensuring high purity and yield.
Chemical Reactions Analysis
PMID29473428-Compound-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen gas for reduction. The major products formed from these reactions are typically oxidized or reduced derivatives of the original compound.
Scientific Research Applications
PMID29473428-Compound-16 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the Nrf2 signaling pathway and its role in oxidative stress.
Biology: The compound is used to investigate the protective effects of Nrf2 activation in various cell types, including osteoblasts.
Medicine: It has potential therapeutic applications in treating diseases associated with oxidative stress, such as osteoporosis and osteonecrosis.
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting oxidative stress-related conditions
Mechanism of Action
PMID29473428-Compound-16 exerts its effects by activating the Nrf2 signaling pathway. This activation involves the dissociation of Nrf2 from its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to antioxidant response elements (ARE) in the promoter regions of target genes, increasing the transcription of antioxidant and cytoprotective genes .
Comparison with Similar Compounds
PMID29473428-Compound-16 is unique in its potent activation of the Nrf2 pathway compared to other known Nrf2 activators. Similar compounds include:
Sulforaphane: A naturally occurring Nrf2 activator found in cruciferous vegetables.
Bardoxolone methyl: A synthetic triterpenoid that activates Nrf2.
Dimethyl fumarate: An Nrf2 activator used in the treatment of multiple sclerosis .
PMID29473428-Compound-16 stands out due to its higher potency and efficacy in activating Nrf2 and protecting cells from oxidative stress.
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-4-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine |
InChI |
InChI=1S/C7H6ClN3O/c1-3-2-4(8)10-7-5(3)6(9)11-12-7/h2H,1H3,(H2,9,11) |
InChI Key |
FQUKGVSRJVUOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NO2)N)Cl |
Origin of Product |
United States |
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